tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate
Description
This compound features a bicyclo[3.3.1]nonane scaffold substituted with a nitrogen atom at position 3 (3-aza), a hydroxymethyl group at position 9, and a tert-butyl carbamate moiety attached via the methyl group. Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol and a purity of ≥97% .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl)methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-14-6-4-5-10(11(14)17)7-15-8-14/h10-11,15,17H,4-9H2,1-3H3,(H,16,18) |
InChI Key |
RYJJSLPOFQBCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1O)CNC2 |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of the Azabicyclic Core
One of the prevalent methods involves the initial synthesis of the azabicyclic skeleton, followed by hydroxylation at the 7-position:
Step 1: Construction of the Azabicyclic Skeleton
The core can be assembled via a [3+3] cycloaddition or intramolecular cyclization of suitable precursors, such as aminoalkenes or aminoalkynes, under catalytic conditions (e.g., Lewis acids or transition metals). For example, a cyclization of a suitably substituted aminoalkene yields the bicyclic framework.
Step 2: Regioselective Hydroxylation at the 7-Position
Hydroxylation can be achieved via radical-mediated oxidation, such as using hydroxyl radicals generated from hydrogen peroxide in the presence of catalysts, or via electrophilic hydroxylation using reagents like osmium tetroxide or hydroxylamine derivatives, tailored for regioselectivity.
Functionalization of the 3-Position Followed by Hydroxylation
Alternatively, the hydroxyl group can be introduced after functionalizing the 3-position:
Step 1: Alkylation or substitution at the 3-position
This can be performed using nucleophilic substitution reactions on a precursor bearing a leaving group (e.g., halide or tosylate).
Step 2: Hydroxylation at the 7-position
Similar regioselective hydroxylation strategies as above are employed, often optimized through directing groups or protecting groups to enhance selectivity.
Carbamate Formation
The key step in the synthesis involves converting the hydroxyl group into a carbamate:
Step 3: Carbamate Formation
The hydroxyl-bearing intermediate reacts with an isocyanate or chloroformate derivative under mild basic or neutral conditions:
R–OH + (RO)CCl → R–O–C(=O)–NR2For tert-butyl carbamate, tert-butyl isocyanate is commonly used, reacting with the hydroxyl group to form the desired carbamate linkage.
Protection and Deprotection Strategies
Protection of functional groups may be necessary to prevent side reactions:
- Protection of amino groups with Boc or other carbamate groups.
- Selective deprotection after hydroxylation and carbamate formation.
Purification and Characterization
Purification typically involves column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of the Synthesis Route
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Construction of azabicyclic core | Cyclization, Lewis acids | Core framework |
| 2 | Regioselective hydroxylation | H2O2, OsO4, or radical methods | Hydroxy group introduction |
| 3 | Carbamate formation | tert-Butyl isocyanate | Carbamate linkage |
| 4 | Purification | Chromatography | Compound isolation |
Research Outcomes and Applications
The synthesized compound has been employed as a building block in medicinal chemistry, notably in developing sigma receptor ligands and bioactive molecules, as evidenced by structure-activity relationship studies. Its versatility in chemical transformations underscores its importance in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated bicyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include more saturated bicyclic compounds.
- Substitution products vary based on the nucleophile used .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate is used as a building block for more complex molecules.
Biology and Medicine: Its bicyclic structure may interact with biological molecules in unique ways, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Key Findings and Implications
Structural Rigidity: The bicyclo[3.3.1]nonane core in the target compound provides enhanced rigidity compared to monocyclic analogs (e.g., hydroxycyclopentanes), which may improve target selectivity .
Bioactivity Gaps : While structurally similar carbamates exhibit sigma receptor affinity , direct pharmacological data for the target compound is absent in the provided evidence.
Biological Activity
Tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate is a unique compound with a bicyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and related research findings.
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- CAS Number : 1315366-05-2
- IUPAC Name : tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl)methyl]carbamate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in neurodegenerative pathways. The compound's bicyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity and influencing cellular signaling pathways related to neuroprotection and cognitive function.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. It may reduce oxidative stress and inflammation in neuronal cultures .
- Interaction with Neurotransmitter Systems : It is suggested that the compound may influence neurotransmitter systems, particularly those related to acetylcholine, which is crucial for memory and learning processes .
Neuroprotective Studies
In vitro studies have demonstrated that this compound can significantly improve cell viability in astrocyte cultures exposed to Aβ1–42 peptide. The following results were observed:
| Treatment | Cell Viability (%) | Notes |
|---|---|---|
| Control | 100 | Baseline viability |
| Aβ1–42 Alone | 43.78 | Significant decrease in viability |
| Aβ1–42 + Compound | 62.98 | Improved viability, indicating protection |
These findings suggest that the compound may mitigate the toxic effects of Aβ on astrocytes, possibly through anti-inflammatory mechanisms by reducing TNF-alpha levels .
Mechanistic Insights
Research indicates that the compound may act as an acetylcholinesterase inhibitor, which could enhance acetylcholine levels in the synaptic cleft, thereby improving cognitive functions affected by neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(9-methyl-3-azabicyclo[3.3.1]nonan)carbamate | Similar bicyclic structure; different substituents | Methyl group may alter biological activity |
| Tert-butyl N-(8-hydroxy-bicyclo[2.2.2]octan)carbamate | Different bicyclic core | Potentially distinct pharmacological effects |
| Tert-butyl N-(7-hydroxy-norbornane)carbamate | Norbornane framework | Unique stereochemistry affecting interactions |
This table illustrates variations in substituents and bicyclic frameworks that can influence their chemical properties and biological activities.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃. Key signals:
- Boc tert-butyl group: δ ~1.4 ppm (singlet, 9H).
- Azabicyclo methine protons: δ 2.8–3.5 ppm (multiplet).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 335.2 observed for similar derivatives ).
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>95%).
How can conformational flexibility of the azabicyclo[3.3.1]nonane ring system impact reactivity and ligand binding?
Advanced Research Question
The bicyclo scaffold exhibits restricted puckering, influencing steric accessibility and hydrogen-bonding capacity. Methodologies:
- Computational Analysis : DFT (B3LYP/6-31G*) to calculate energy barriers for ring inversion.
- Dynamic NMR : Variable-temperature ¹H NMR to detect chair-boat transitions (ΔG‡ ~10–15 kcal/mol).
- Pharmacophore Mapping : Compare bioactive conformations (e.g., rigid vs. flexible analogs) in receptor docking studies.
Rigid conformations enhance selectivity in enzyme inhibition (e.g., kinase targets), while flexibility may improve solubility .
What strategies resolve contradictions in reported synthesis yields and byproduct formation?
Advanced Research Question
Discrepancies often arise from reaction conditions or purification methods:
- Case Study : Conflicting yields (70–85%) in Boc-protection steps may stem from moisture sensitivity. Optimize by using molecular sieves or anhydrous DMF .
- Byproduct Mitigation : LC-MS/MS identifies dimers or de-Boc products. Repurify via flash chromatography (SiO₂, EtOAc/hexane).
- Kinetic Control : Lower reaction temperatures (0–25°C) suppress side reactions in hydroxylation steps .
Validate reproducibility using DoE (Design of Experiments) for critical parameters (pH, temperature, stoichiometry).
How does the 9-hydroxy substituent influence the compound’s stability and derivatization potential?
Advanced Research Question
The hydroxyl group introduces both reactivity and instability:
- Stability : Susceptible to oxidation; store under N₂ at –20°C. Stabilize via hydrogen-bonding networks in crystalline form .
- Derivatization :
What role does the bicyclo[3.3.1]nonane scaffold play in structure-activity relationships (SAR) for CNS-targeted drugs?
Advanced Research Question
The scaffold’s rigidity and nitrogen positioning mimic natural alkaloids (e.g., cocaine), enabling blood-brain barrier penetration. Key SAR insights:
- Bioisosterism : Replace Boc with trifluoroacetyl to modulate lipophilicity (clogP 1.5 vs. 2.3).
- Hydroxyl Positioning : 9-OH enhances hydrogen-bonding with serotonin receptors (5-HT₁A/₂A), as seen in analogous spiro compounds .
Validate via in vitro binding assays (IC₅₀ < 100 nM for optimized derivatives).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
